![molecular formula C13H16O4 B13443019 [2]-Gingerdione](/img/structure/B13443019.png)
[2]-Gingerdione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Gingerdione is a bioactive compound found in ginger (Zingiber officinale). It is one of the many constituents responsible for the medicinal properties of ginger, including its anti-inflammatory, antioxidant, and anticancer activities. The compound has garnered significant attention in recent years due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Gingerdione typically involves the extraction of gingerol from ginger, followed by oxidation. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert gingerol to 2-Gingerdione.
Industrial Production Methods
Industrial production of 2-Gingerdione often involves large-scale extraction from ginger roots using solvents such as ethanol or methanol. The extracted gingerol is then subjected to oxidation using industrial oxidizing agents. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
2-Gingerdione undergoes various chemical reactions, including:
Oxidation: Conversion of gingerol to -Gingerdione.
Reduction: Reduction of -Gingerdione to gingerol.
Substitution: Reactions involving the substitution of functional groups on the -Gingerdione molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: -Gingerdione.
Reduction: Gingerol.
Substitution: Various substituted derivatives of -Gingerdione.
科学研究应用
Chemistry
In chemistry, 2-Gingerdione is used as a model compound to study oxidation and reduction reactions. Its unique structure makes it an excellent candidate for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, 2-Gingerdione is studied for its anti-inflammatory and antioxidant properties. It is used in cell culture studies to understand its effects on cellular pathways and gene expression.
Medicine
Medically, 2-Gingerdione is investigated for its potential anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines, making it a candidate for developing new anticancer drugs.
Industry
In the food and pharmaceutical industries, 2-Gingerdione is used as a natural additive due to its health benefits. It is incorporated into dietary supplements and functional foods to enhance their therapeutic properties.
作用机制
2-Gingerdione exerts its effects through various molecular targets and pathways. It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation. Additionally, it scavenges free radicals, thereby exhibiting antioxidant properties. In cancer cells, 2-Gingerdione induces apoptosis by activating caspases and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
Gingerol: The precursor to -Gingerdione, known for its anti-inflammatory and antioxidant properties.
Shogaol: Another bioactive compound in ginger with similar therapeutic effects.
Zingerone: A compound with antioxidant and anti-inflammatory properties.
Uniqueness
2-Gingerdione is unique due to its dual role as both an antioxidant and an anti-inflammatory agent. Its ability to induce apoptosis in cancer cells sets it apart from other ginger-derived compounds, making it a promising candidate for anticancer research.
属性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3 |
InChI 键 |
ASOVUCJFCHQGTH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


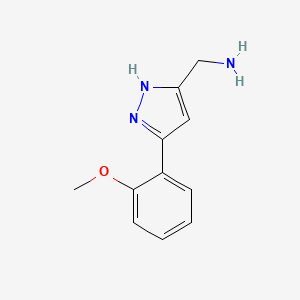
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
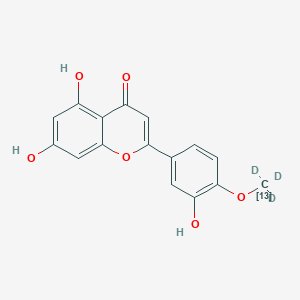
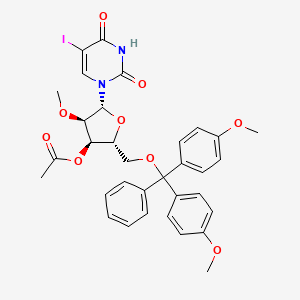

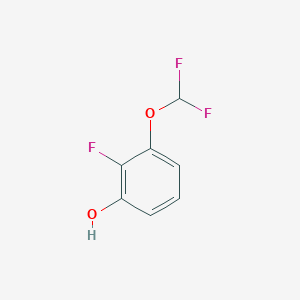

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
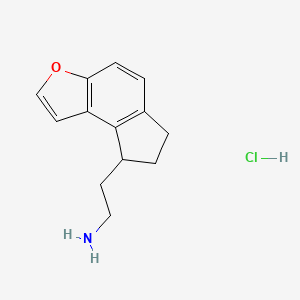
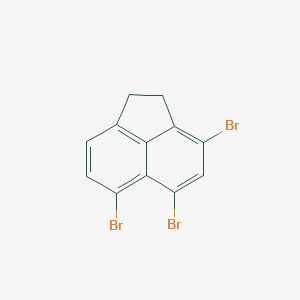
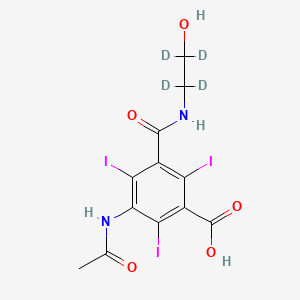
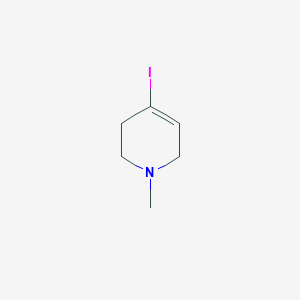
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)

